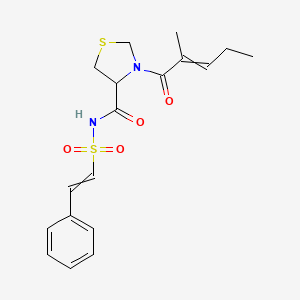
3-(2-methylpent-2-enoyl)-N-(2-phenylethenesulfonyl)-1,3-thiazolidine-4-carboxamide
描述
This compound is a thiazolidine-4-carboxamide derivative characterized by a 1,3-thiazolidine core substituted with a 2-methylpent-2-enoyl group at position 3 and a 2-phenylethenesulfonyl (styrenesulfonyl) moiety at the carboxamide nitrogen. The 2-phenylethenesulfonyl group enhances steric bulk and may influence solubility and binding affinity, while the α,β-unsaturated enoyl moiety could contribute to electrophilic reactivity or conjugation with biological targets .
属性
IUPAC Name |
3-(2-methylpent-2-enoyl)-N-(2-phenylethenylsulfonyl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-7-14(2)18(22)20-13-25-12-16(20)17(21)19-26(23,24)11-10-15-8-5-4-6-9-15/h4-11,16H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGKFCYUSVNXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)N1CSCC1C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Enoyl Group : The presence of a double bond in the carbon chain enhances reactivity and potential interactions with biological targets.
- Sulfonyl Group : This group is often associated with increased solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 345.41 g/mol.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated selective antibacterial activity against Gram-positive and Gram-negative bacteria, including E. coli and Salmonella enterica .
| Compound | Activity Type | Target Organism |
|---|---|---|
| 4b | Antibacterial | E. coli |
| 4e | Antibacterial | S. enterica |
Anti-inflammatory Activity
The compound shows potential anti-inflammatory effects, likely due to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have reported that thiazolidine derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
| Activity | Measurement Method | Result |
|---|---|---|
| COX-1 Inhibition | Enzyme Immunoassay | Significant |
| COX-2 Inhibition | Enzyme Immunoassay | Significant |
Antioxidant Properties
Antioxidant activity was evaluated using DPPH radical scavenging assays, revealing that certain derivatives of thiazolidine possess strong antioxidant capabilities, which may contribute to their overall therapeutic profile .
Case Studies
- Cardiovascular Effects : A study assessed the cardiovascular profile of thiazolidine derivatives by measuring biomarkers such as LDH and CK-MB. The results indicated a protective effect against cardiac damage in models subjected to oxidative stress .
- Histopathological Studies : Histological examinations of cardiac tissues treated with thiazolidine compounds showed reduced inflammation and damage compared to control groups, suggesting potential therapeutic applications in cardiovascular diseases .
The biological activity of 3-(2-methylpent-2-enoyl)-N-(2-phenylethenesulfonyl)-1,3-thiazolidine-4-carboxamide is thought to involve:
- Inhibition of Enzymatic Pathways : By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators.
- Radical Scavenging : The enoyl group contributes to the scavenging of free radicals, thereby mitigating oxidative stress.
相似化合物的比较
Comparison with Structurally Similar Compounds
Thiazolidine-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazolidine-4-Carboxamide Derivatives
*Calculated based on substituents.
Substituent-Driven Activity Differences
- Enoyl vs. Acyl Groups: The target compound’s 2-methylpent-2-enoyl group introduces an α,β-unsaturated ketone, which may enhance electrophilic reactivity compared to saturated acyl derivatives (e.g., compound 1c in Table 1). This could facilitate covalent binding to cysteine residues in enzymes, akin to acryloyl-based tags used in proteomics .
- Styrenesulfonyl vs. This may improve membrane permeability but reduce aqueous solubility .
- Antimalarial vs. Antioxidant Activity: Derivatives with bulky aromatic substituents (e.g., compound 33) show potent antimalarial activity due to hydrophobic interactions with parasite targets, while phenolic analogs (e.g., 1c) prioritize antioxidant effects via radical scavenging .
Physicochemical Properties
- In contrast, smaller derivatives like the ATC tag (243.3 g/mol) are optimized for solubility in aqueous buffers .
- Hydrogen Bonding : Hydroxyphenyl substituents (e.g., 1c ) enhance hydrogen bonding capacity, correlating with tyrosinase inhibition, while nitro groups (e.g., 33 ) increase electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


